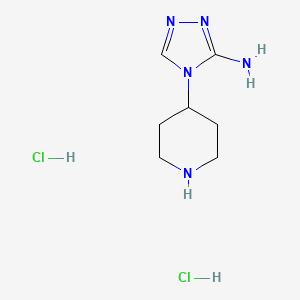

4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine dihydrochloride

Descripción

4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Propiedades

IUPAC Name |

4-piperidin-4-yl-1,2,4-triazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5.2ClH/c8-7-11-10-5-12(7)6-1-3-9-4-2-6;;/h5-6,9H,1-4H2,(H2,8,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWSHKPVWYQBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NN=C2N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate precursors under specific conditions . For instance, the reaction between a piperidine derivative and a triazole precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to ensure efficient production .

Análisis De Reacciones Químicas

Types of Reactions

4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, research has demonstrated that triazole-based compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways. The piperidine moiety enhances the bioactivity of these compounds, making them potential candidates for further development in cancer therapeutics .

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activity. The incorporation of piperidine has been shown to improve the efficacy of these compounds against various bacterial strains. Studies suggest that 4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine dihydrochloride can inhibit the growth of both gram-positive and gram-negative bacteria, which presents opportunities for developing new antibiotics .

Anti-inflammatory Effects

Research indicates that compounds containing the triazole ring can exhibit anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .

Cell Culture Studies

The compound serves as a non-ionic organic buffering agent in cell culture environments with a pH range of 6 to 8.5. This property makes it useful for maintaining optimal conditions for cell growth and viability in laboratory settings .

Enzyme Inhibition Studies

Inhibitors derived from triazole compounds have been studied for their ability to inhibit enzymes involved in various metabolic pathways, including those related to cancer proliferation and inflammation. The dihydrochloride salt form enhances solubility and bioavailability, making it suitable for in vitro enzyme assays .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine dihydrochloride is unique due to its specific combination of the piperidine and triazole moieties, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

4-(Piperidin-4-yl)-4H-1,2,4-triazol-3-amine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound is characterized by the following chemical properties:

- Molecular Formula : C₇H₁₄Cl₂N₄

- Molecular Weight : 195.12 g/mol

- CAS Number : 1250823-11-0

Research indicates that 4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine dihydrochloride may exert its biological effects through several mechanisms:

-

Histone Deacetylase Inhibition :

- A study conducted by researchers synthesized a series of hydroxamic acid-based inhibitors incorporating the triazole structure. The results showed that these compounds exhibited potent inhibition rates against histone deacetylases (HDACs), crucial for regulating gene expression and implicated in cancer progression. Notably, two compounds demonstrated inhibition rates exceeding 90% at a concentration of 1 μM, specifically targeting HDAC6 .

-

Antiviral Activity :

- The triazole scaffold has been linked to antiviral properties, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. Although this specific compound has not been directly tested against HIV, related triazole derivatives have shown promising results in inhibiting viral replication .

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

In a study examining various triazole derivatives for anticancer activity, it was found that compounds similar to 4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine induced significant apoptosis in multiple cancer cell lines. For instance, derivatives were tested on A549 (lung cancer) and HCT116 (colon cancer) cells, revealing a strong pro-apoptotic effect with late-stage apoptosis observed in treated cells .

Discussion

The biological activity of 4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine dihydrochloride highlights its potential as an important compound in drug development. Its role as an HDAC inhibitor opens avenues for cancer treatment strategies that target epigenetic modifications. Moreover, the antiviral potential suggests further exploration could yield effective therapies for viral infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.